N-benzyl-N'-[2-(2-fluorophenyl)ethyl]ethanediamide
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Overview
Description
N-benzyl-N’-[2-(2-fluorophenyl)ethyl]ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a fluorophenyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[2-(2-fluorophenyl)ethyl]ethanediamide typically involves the reaction of benzylamine with 2-(2-fluorophenyl)ethylamine in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The resulting intermediate is then treated with ethanediamide to yield the final product.
Industrial Production Methods
Industrial production of N-benzyl-N’-[2-(2-fluorophenyl)ethyl]ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[2-(2-fluorophenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-benzyl-N’-[2-(2-fluorophenyl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[2-(2-fluorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-[2-(3,4-difluorophenyl)ethyl]ethanediamide
- N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide
- N-benzyl-N’-[2-(2-bromophenyl)ethyl]ethanediamide
Uniqueness
N-benzyl-N’-[2-(2-fluorophenyl)ethyl]ethanediamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C17H17FN2O2 |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
N'-benzyl-N-[2-(2-fluorophenyl)ethyl]oxamide |
InChI |
InChI=1S/C17H17FN2O2/c18-15-9-5-4-8-14(15)10-11-19-16(21)17(22)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22) |
InChI Key |
WDEHDLMVLUGEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2F |
Origin of Product |
United States |
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